molecular formula C23H15F3O4 B375721 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 302584-34-5

7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Katalognummer: B375721
CAS-Nummer: 302584-34-5
Molekulargewicht: 412.4g/mol
InChI-Schlüssel: RDPWKECQLWRBJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key substituents:

  • Benzyloxy group at position 7, enhancing lipophilicity and steric bulk.
  • Phenoxy group at position 3, contributing π-π interactions and electronic effects.
  • Trifluoromethyl (CF₃) group at position 2, imparting electron-withdrawing properties and metabolic stability.

This compound’s molecular formula is C₂₄H₁₇F₃O₄, with a molecular weight of 426.39 g/mol.

Eigenschaften

IUPAC Name

3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O4/c24-23(25,26)22-21(29-16-9-5-2-6-10-16)20(27)18-12-11-17(13-19(18)30-22)28-14-15-7-3-1-4-8-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWKECQLWRBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation at Position 3

Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C provides 3-bromo-2-trifluoromethyl-4H-chromen-4-one.

Reaction Parameters

Halogenation AgentSolventTemperatureTimeYield (%)
NBSDMF80°C6 h92

Phenoxy Group Installation

The brominated intermediate reacts with sodium phenoxide in DMSO at 120°C for 12 h, achieving substitution with phenol.

Optimized Conditions

BaseSolventTemperatureTimeYield (%)
NaOPhDMSO120°C12 h85

Benzyloxy Group Protection at Position 7

The hydroxyl group at position 7 is protected as a benzyl ether to prevent undesired reactivity during subsequent steps.

Mitsunobu Reaction

The Mitsunobu reaction is employed to install the benzyloxy group using benzyl alcohol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF).

Procedure

  • Dissolve 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one (1.0 equiv) in THF.

  • Add benzyl alcohol (1.2 equiv), PPh3_3 (1.5 equiv), and DIAD (1.5 equiv).

  • Stir at room temperature for 12 h.

Yield : 88–92%.

Alternative Alkylation

Direct alkylation with benzyl bromide and potassium carbonate (K2_2CO3_3) in acetone at reflux (56°C) for 24 h provides comparable yields (85%).

Final Product Characterization

The synthesized compound is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) and characterized by:

  • 1^1H NMR (DMSO-d6): δ 5.12 (s, 2H, OCH2_2Ph), 7.37–7.46 (m, 5H, benzyl), 6.92–8.02 (m, 9H, aromatic).

  • LCMS : m/z 413.1 [M + H]+^+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
Mitsunobu ProtectionHigh regioselectivityCost of reagents88
Direct AlkylationEconomicalLonger reaction time85

Challenges and Optimization

  • Trifluoromethyl Stability : The CF3_3 group remains intact under acidic cyclization and basic substitution conditions due to its strong electron-withdrawing nature.

  • Regioselectivity : Bromination at position 3 is favored due to para-directing effects of the CF3_3 group.

  • Purification : Silica gel chromatography effectively separates mono- and di-substituted byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyloxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of chromen-4-one derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
7-(Benzyloxy)-3-phenoxy-2-CF₃ (Target) 7-OBn, 3-OPh, 2-CF₃ C₂₄H₁₇F₃O₄ 426.39 Not provided
7-Methoxy-3-(2-methoxyphenyl)-2-CF₃ 7-OCH₃, 3-(2-OCH₃Ph), 2-CF₃ C₁₈H₁₃F₃O₄ 350.29 303119-55-3
7-Hydroxy-3-(4-methoxyphenyl)-2-CF₃ 7-OH, 3-(4-OCH₃Ph), 2-CF₃ C₁₇H₁₁F₃O₄ 336.26 315233-63-7
Daidzein (Natural Isoflavone) 7-OH, 4-OHPh C₁₅H₁₀O₄ 254.24 486-66-8
  • Metabolic Stability : The CF₃ group in synthetic derivatives may resist oxidative metabolism compared to natural isoflavones like daidzein, which lack such groups .

Biologische Aktivität

7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 302584-34-5, is a synthetic compound belonging to the class of flavonoids. Its structure includes a chromenone core with various substituents that may influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H15F3O4
  • Molar Mass : 412.36 g/mol
  • Density : 1.372 g/cm³ (predicted)
  • Boiling Point : 472.4 ± 45.0 °C (predicted)

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives related to 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. In particular, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound has been noted for its ability to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins, which regulate apoptosis.
    • It may also inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Case Study :
    • A study evaluating the antiproliferative effects of related flavonoids demonstrated significant activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). The IC50 values for these compounds ranged from 0.011 to 0.015 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Enzyme Inhibition

Research has indicated that this compound and its analogs can act as substrates or inhibitors for various cytochrome P450 enzymes, which are crucial in drug metabolism.

  • Cytochrome P450 Interaction :
    • Derivatives have been shown to exhibit high-affinity interactions with CYP1A1 and CYP2B1, suggesting potential roles in drug metabolism and toxicity profiles .
    • For instance, studies noted that certain derivatives could be metabolized by CYP3A1 and CYP3A2, which are important for the metabolism of many therapeutic drugs.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; inhibits tubulin polymerization; effective against various cancer cell lines
Enzyme InhibitionInteracts with cytochrome P450 enzymes; affects drug metabolism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.